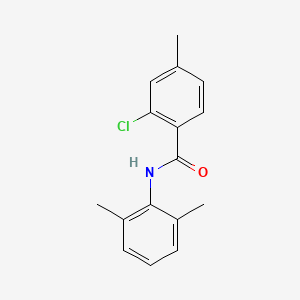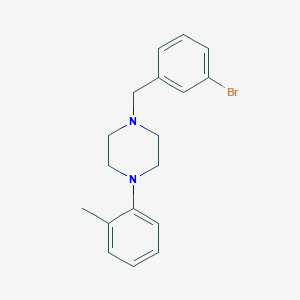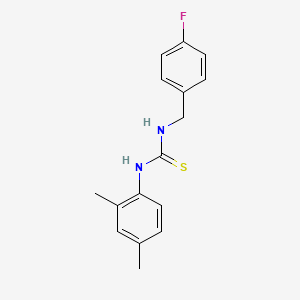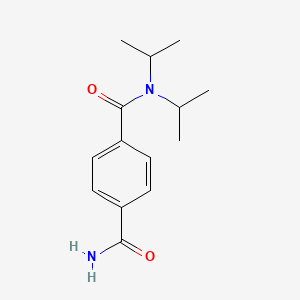![molecular formula C14H12N2O3S B5863925 N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
N-[3-(methylthio)phenyl]-3-nitrobenzamide
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-3-nitrobenzamide, commonly known as MTA, is a chemical compound used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which is an essential enzyme in the methylation cycle. MTA has been extensively studied for its potential therapeutic applications, including cancer treatment and neurological disorders.
Wirkmechanismus
MTA inhibits N-[3-(methylthio)phenyl]-3-nitrobenzamide, which is an enzyme involved in the methylation cycle. Methylation is an essential process in the body that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to various substrates. This compound catalyzes the hydrolysis of S-adenosylhomocysteine (SAH), which is a byproduct of the methylation cycle. By inhibiting this compound, MTA increases the levels of SAH, which in turn inhibits the methylation cycle. This disruption of the methylation cycle can lead to cell death, making MTA a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. MTA has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTA in lab experiments is its potency as an N-[3-(methylthio)phenyl]-3-nitrobenzamide inhibitor. It is also relatively stable and can be easily synthesized in the lab. However, MTA has some limitations, including its toxicity and potential off-target effects. It is important to use appropriate safety measures when handling MTA in the lab.
Zukünftige Richtungen
There are several potential future directions for research on MTA. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer in humans. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. More research is needed to determine the optimal dosage and administration route for MTA in these applications. Additionally, further studies are needed to investigate the potential off-target effects of MTA and its long-term safety profile.
Wissenschaftliche Forschungsanwendungen
MTA has been widely used in scientific research to study the role of N-[3-(methylthio)phenyl]-3-nitrobenzamide in the methylation cycle. It has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. MTA has also been studied for its neuroprotective effects and its potential to treat neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMWQDGPGVEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)


![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)

